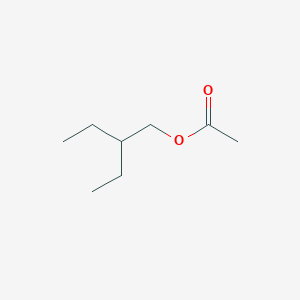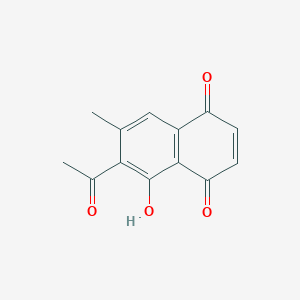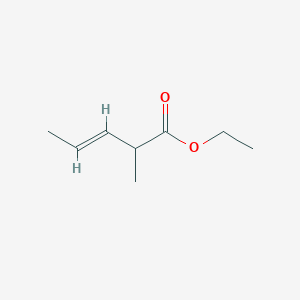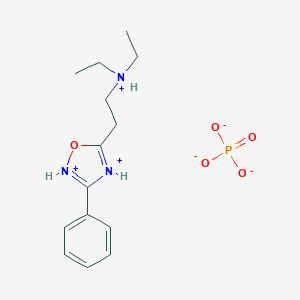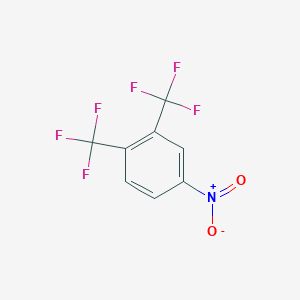
4-Nitro-1,2-bis(trifluorométhyl)benzène
Vue d'ensemble
Description
4-Nitro-1,2-bis(trifluoromethyl)benzene, also known as 4-nitro-1,2-difluorobenzene, is an organic compound with the molecular formula C6H3F3NO2. It is an aromatic compound with a bright yellow color and a molecular weight of 175.09 g/mol. It is a versatile building block for the synthesis of a variety of other compounds and has a wide range of applications in the field of chemistry.
Applications De Recherche Scientifique
Applications pharmaceutiques
Le groupe trifluorométhyle (TFM, -CF3) est une caractéristique commune de nombreux médicaments approuvés par la FDA . La présence de fluor ou de groupes fonctionnels contenant du fluor dans ces composés se traduit souvent par de nombreuses activités pharmacologiques . Par exemple, le composé pexidartinib, qui contient un groupe trifluorométhyle, a été synthétisé par un processus impliquant la réduction de l'amination .
Conception et synthèse d'émetteurs
Le 1,4-bis(trifluorométhyl)benzène a été utilisé comme nouvel accepteur pour la conception et la synthèse d'émetteurs présentant une fluorescence retardée activée thermiquement et une électroluminescence efficaces . Les composés ont montré une absorption très large de l'état de transfert de charge (1CT), qui peut être expliquée par plusieurs 1CT . Ce composé a émis une électroluminescence cyan avec des couleurs inhabituellement stables à différentes concentrations d'émetteurs et à différentes tensions dans les dispositifs .
Matériau de revêtement protecteur contre les acides
Un polyimide de 4,4’-(hexafluoroisopropène)diphthalate d'anhydride (6FDA)/2,2-bis(trifluorométhyl)-4,4-diaminobiphényle (TFMB) a été synthétisé en remplaçant le monomère 4,4’-diaminodiphényléther (ODA) par un monomère TFMB pour agir comme un matériau de revêtement protecteur contre les acides pour les explosifs à base de NTO .
Applications dans les produits agrochimiques
Les 1,2,4-triazoles substitués par des trifluorométhyles, tels que le 4-Nitro-1,2-bis(trifluorométhyl)benzène, ont trouvé des applications étendues dans le domaine des produits agrochimiques .
Applications en biologie
Les 1,2,4-triazoles substitués par des trifluorométhyles sont également largement utilisés dans la recherche biologique .
Applications dans les matériaux fonctionnels
Ces composés sont utilisés dans le développement de matériaux fonctionnels en raison de leurs propriétés uniques <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1.1" viewbox="0 0 1024 1024" width="16" xmlns="http://www.w3.org/20
Mécanisme D'action
Target of Action
4-Nitro-1,2-bis(trifluoromethyl)benzene is primarily used as an acceptor in the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence (TADF) . The primary targets of this compound are phenoxazine, phenothiazine, or 9,9-dimethyl-9-10-dihydroacridine, which serve as donor moieties .
Mode of Action
The compound interacts with its targets to form compounds with symmetrical donor–acceptor–donor architectures . The molecules exhibit large dihedral angles between the donor and acceptor moieties, which are close to 80° . This interaction results in very broad charge-transfer-state (1 CT) absorption, which can be accounted for by multiple 1 CTs .
Biochemical Pathways
The magnitude of oscillatory strength increases with deviation away from the orthogonality of the dihedral angle between the donor and acceptor and the presence of in-plane bending of the two donors . This results in the donors swinging back and forth with respect to the acceptor at C–N bonds . The localised triplet excited states (3 LEs) were experimentally obtained .
Result of Action
The compound’s action results in thermally activated delayed fluorescence (TADF) . Although a very small and similar singlet and triplet splitting of ca. 20 meV was observed for the compounds, its reverse intersystem crossing rates were different and ranged from 1.92 × 10^4 to 5.45 × 10^5 s^−1 due to the different energy gap between the 1 CT and 3 LE . A 9,9-dimethyl-9-10-dihydroacridine based compound was shown to be a promising cyan TADF emitter .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Nitro-1,2-bis(trifluoromethyl)benzene. The molecules are held together through many weak van der Waals intramolecular bonds, which are formed between the CF3 fluorine atoms and hydrogen atoms of methyl groups or the carbon and hydrogen atoms of phenyl rings (C–H⋯F, C–F⋯N, C–H⋯H and C–H⋯C with distances smaller than 2.85 Å) . This results in the compound emitting cyan electroluminescence with unusually stable colours at different emitter concentrations and different voltages in devices .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified under Flammable liquids, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure). The target organs include the respiratory system .
Orientations Futures
Propriétés
IUPAC Name |
4-nitro-1,2-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6NO2/c9-7(10,11)5-2-1-4(15(16)17)3-6(5)8(12,13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNGVSKFAUEJDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371176 | |
| Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1978-20-7 | |
| Record name | 4-nitro-1,2-bis(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50371176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



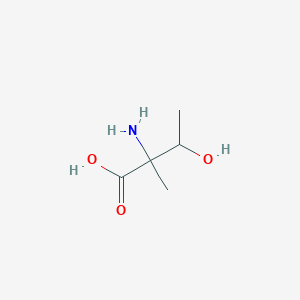
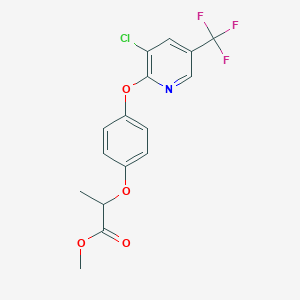
![9,10-Anthracenedione, 1-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]-](/img/structure/B155384.png)
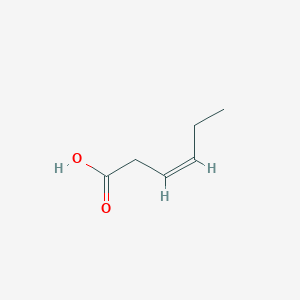

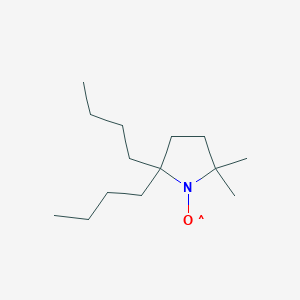
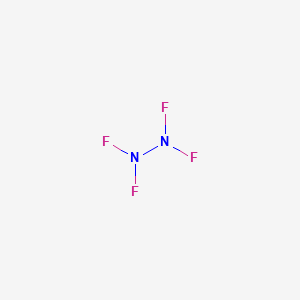
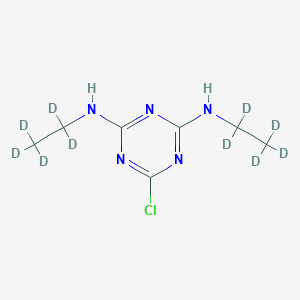
![2-[4-(4-Acetylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B155401.png)
